molecular formula C5H5Cl2N3 B1293804 2,4-Dichloro-6-ethyl-1,3,5-triazine CAS No. 698-72-6

2,4-Dichloro-6-ethyl-1,3,5-triazine

Cat. No.: B1293804
CAS No.: 698-72-6
M. Wt: 178.02 g/mol
InChI Key: ADVXAMGGIRUOKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethyl-1,3,5-triazine is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the triazine ring. It is widely used in various chemical and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

2,4-Dichloro-6-ethyl-1,3,5-triazine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, the primary targets of this compound could be similar biological targets that are affected by other 1,3,5-triazines.

Mode of Action

The mode of action of this compound involves nucleophilic substitution reactions . The compound undergoes nucleophilic reactions with various substrates, leading to the formation of new compounds . The remarkable reactivity and unique structure of the s-triazine moiety allow it to be useful in many material and pharmaceutical applications .

Biochemical Pathways

For instance, some 1,3,5-triazines are known to exhibit antitumor properties, suggesting they may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s solubility in different solvents, such as chloroform and methanol, suggests it may have good bioavailability .

Result of Action

For example, some 1,3,5-triazines are known to have antitumor properties, suggesting that this compound may also have potential antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions with other compounds can be controlled under specific temperature conditions . Furthermore, the compound’s stability can be influenced by the presence of an inert atmosphere .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-ethyl-1,3,5-triazine plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols . This interaction can lead to the formation of new compounds with different biochemical properties. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . It can also affect the expression of genes related to cell growth and differentiation, thereby influencing cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. It can bind to the active site of enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biochemical properties . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver and kidney toxicity in animal models . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . The compound can also influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can result in changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . Additionally, the localization and accumulation of this compound can be affected by its chemical properties, such as its hydrophobicity and molecular size .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions with ethyl groups. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-ethyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives.

Properties

IUPAC Name

2,4-dichloro-6-ethyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXAMGGIRUOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274515
Record name 2,4-dichloro-6-ethyl-1,3,5-triazine
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Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-72-6
Record name 2,4-Dichloro-6-ethyl-1,3,5-triazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-ethyl-1,3,5-triazine
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Record name 698-72-6
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Record name 2,4-dichloro-6-ethyl-1,3,5-triazine
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Synthesis routes and methods

Procedure details

1.5 equivalent of ethylmagnesium bromide dissolved in diethyl ether (prepared by reacting magnesium with ethyl bromide) are added dropwise to a suspension of one equivalent of cyanuric chloride in toluene, while keeping the temperature of the reaction mixture between 10° and 15° C. After the addition, this mixture is kept at room temperature for one hour. An aqueous solution containing 1.5 equivalent of hydrochloric acid is then added. The two phases are separated, the organic phase is dried over sodium sulfate, then the solvent is removed under reduced pressure. 2,4-dichloro-6-ethyl-1,3,5-triazine is purified by distillation under reduced pressure. Yield: 63%. B.P.: 83° C./17 mbars.
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